N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H23ClN6 and its molecular weight is 406.92. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including analogues similar to the specified compound, have been shown to exhibit affinity for the A1 adenosine receptor. This class of compounds demonstrates potential in the modulation of adenosine receptor activity, which could have implications in treating disorders related to this receptor, such as cardiovascular diseases, neurological disorders, and cancer. The modification of the pyrazolo[3,4-d]pyrimidine scaffold, including substitutions at the N1 and N5 positions, has been explored to enhance receptor affinity and selectivity, indicating the versatility and potential of these compounds in drug development (Harden et al., 1991).
Novel Synthetic Routes
Research on pyrazolo[3,4-d]pyrimidine derivatives highlights innovative synthetic methods, including the use of microwave irradiation and ultrasound as eco-friendly energy sources. These methods facilitate the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those related to the specified compound, offering high yields and demonstrating the adaptability of these synthetic approaches in creating heterocyclic compounds with potential applications in drug discovery and material science (Al‐Zaydi, 2009).
Crystal Structure and Hydrogen Bonding Analysis
The study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including compounds similar to the specified molecule, focuses on their crystal structure and hydrogen bonding patterns. These analyses are crucial for understanding the molecular interactions and stability of these compounds, which is essential in the design of materials and pharmaceutical agents with tailored properties (Trilleras et al., 2008).
CK1 Inhibitors for Cancer Therapy
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel inhibitors of casein kinase 1 (CK1), a protein kinase implicated in the pathogenesis of cancer and various central nervous system disorders. The discovery and optimization of these compounds underscore the potential of pyrazolo[3,4-d]pyrimidine derivatives in therapeutic applications, particularly in targeting aberrant CK1 activity in cancer (Yang et al., 2012).
Green Synthetic Approaches
The development of green synthetic methodologies for creating pyrazolo[3,4-d]pyrimidine derivatives, including eco-friendly catalysts and solvent-free conditions, highlights the commitment to sustainable chemistry. These approaches not only provide efficient routes to synthesize compounds with potential applications in various fields but also align with environmental stewardship by minimizing hazardous waste (Yadav et al., 2021).
Properties
IUPAC Name |
6-N-butyl-4-N-(4-chlorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6/c1-3-4-14-28(2)22-26-20(25-17-12-10-16(23)11-13-17)19-15-24-29(21(19)27-22)18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAOJWPWKYUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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